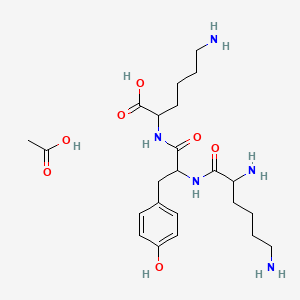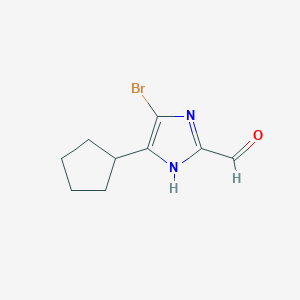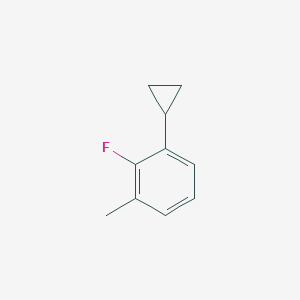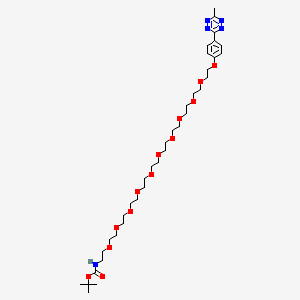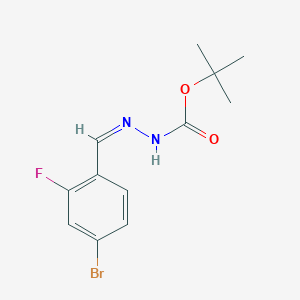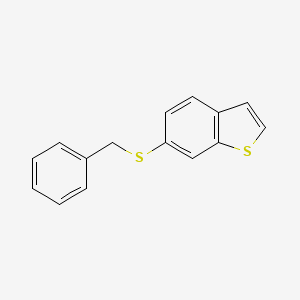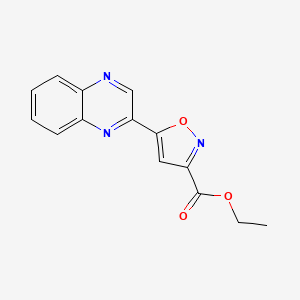![molecular formula C19H27FN2O4 B13712463 1-Boc-4-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-methylpiperazine](/img/structure/B13712463.png)
1-Boc-4-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Boc-4-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-methylpiperazine is a heterocyclic compound that features a piperazine ring substituted with an ethoxycarbonyl group, a fluorophenyl group, and a tert-butoxycarbonyl (Boc) protecting group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-methylpiperazine typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes.
Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification reactions using ethyl chloroformate or similar reagents.
Fluorination: The fluorophenyl group can be introduced through electrophilic aromatic substitution using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
Boc Protection: The Boc protecting group is typically introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
化学反応の分析
Types of Reactions
1-Boc-4-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the aromatic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
1-Boc-4-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-methylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Boc-4-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active piperazine moiety, which can then interact with biological targets. The ethoxycarbonyl and fluorophenyl groups may enhance the compound’s binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
- 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine
- 1-Boc-4-(4-methoxyphenyl)piperazine
- 1-Boc-4-(3-fluorophenyl)piperazine
Uniqueness
1-Boc-4-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-methylpiperazine is unique due to the presence of both the ethoxycarbonyl and fluorophenyl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and binding interactions, making it a valuable tool in various research applications.
特性
分子式 |
C19H27FN2O4 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC名 |
tert-butyl 4-(4-ethoxycarbonyl-3-fluorophenyl)-2-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C19H27FN2O4/c1-6-25-17(23)15-8-7-14(11-16(15)20)21-9-10-22(13(2)12-21)18(24)26-19(3,4)5/h7-8,11,13H,6,9-10,12H2,1-5H3 |
InChIキー |
CHPNOUCHEIGHAJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=C(C=C1)N2CCN(C(C2)C)C(=O)OC(C)(C)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


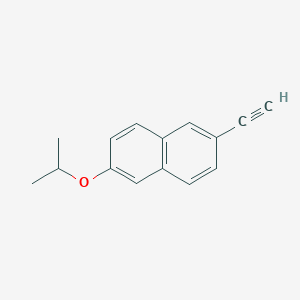
![1-[(Chloromethoxy)methyl]-3,5-difluorobenzene](/img/structure/B13712388.png)

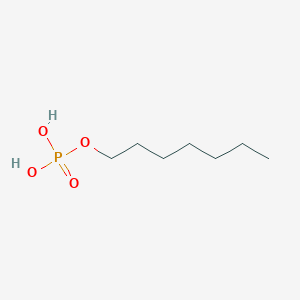
![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid](/img/structure/B13712407.png)
